molecular formula C9H13N B13896202 Pyridine, 3-ethyl-2,5-dimethyl- CAS No. 73014-66-1

Pyridine, 3-ethyl-2,5-dimethyl-

Cat. No.: B13896202
CAS No.: 73014-66-1
M. Wt: 135.21 g/mol
InChI Key: PPSBKGGGGXWSAB-UHFFFAOYSA-N
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Description

General Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.orgbyjus.com This fundamental structure is the parent compound for a vast array of derivatives known as substituted pyridines. These derivatives are of immense importance across various scientific disciplines, particularly in medicinal chemistry and materials science. researchgate.netnih.gov

The pyridine ring is a key structural motif found in numerous natural products, including essential vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as alkaloids such as nicotine. nih.govajrconline.org In the realm of synthetic chemistry, pyridine derivatives are indispensable. They serve as precursors for a multitude of agrochemicals and pharmaceuticals. wikipedia.orgnih.gov In fact, the pyridine scaffold is present in over 7,000 existing drug molecules and is the second most common nitrogen-containing heterocycle in FDA-approved drugs. nih.govrsc.orgnih.gov The prevalence of this structural unit is attributed to its ability to improve the aqueous solubility and metabolic stability of drug candidates, as well as its capacity to form hydrogen bonds, which is crucial for molecular recognition in biological systems. nih.gov

The utility of pyridine derivatives extends to their roles as ligands in coordination chemistry, catalysts in organic reactions, and as versatile solvents. nih.gov Their unique electronic properties, stemming from the electronegative nitrogen atom, make them fascinating subjects for fundamental chemical research, driving continuous exploration of their synthesis and reactivity. nih.govuoanbar.edu.iq

Structural Characteristics of Alkylpyridines and Their Electronic Influences on Reactivity

Alkylpyridines, such as Pyridine, 3-ethyl-2,5-dimethyl-, are a subclass of substituted pyridines where one or more hydrogen atoms on the pyridine ring are replaced by alkyl groups. The presence of these alkyl groups significantly influences the electronic properties and reactivity of the pyridine ring.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a lower electron density in the ring compared to benzene. wikipedia.orguoanbar.edu.iq This makes the pyridine ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic substitution, particularly at the 2- and 4-positions. nih.govuoanbar.edu.iq The nitrogen atom also possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system, rendering pyridine and its derivatives basic. wikipedia.org

Alkyl groups are generally considered to be electron-donating through an inductive effect (+I effect). When attached to the pyridine ring, they increase the electron density of the ring, which can have several consequences:

Basicity: The electron-donating nature of alkyl groups increases the electron density on the nitrogen atom, making the lone pair more available for protonation. Consequently, alkylpyridines are generally more basic than the parent pyridine.

Reactivity towards Electrophiles: By increasing the electron density of the ring, alkyl groups can facilitate electrophilic substitution reactions, which are otherwise difficult for pyridine. uoanbar.edu.iq The position of the alkyl groups directs the incoming electrophile, typically to the positions ortho and para to the alkyl group, although the directing effect of the nitrogen atom remains a dominant factor.

Steric Hindrance: The size of the alkyl groups can sterically hinder reactions at adjacent positions on the ring. In Pyridine, 3-ethyl-2,5-dimethyl-, the ethyl group at position 3 and the methyl groups at positions 2 and 5 create a sterically crowded environment that influences its reactivity.

The specific arrangement of the ethyl and dimethyl groups in Pyridine, 3-ethyl-2,5-dimethyl- results in a unique combination of electronic and steric effects that dictate its chemical behavior.

Historical Development of Research on Substituted Pyridines

The history of pyridine chemistry dates back to the mid-19th century. In 1846, the initial pyridine scaffold was isolated from picoline. rsc.org The structure of pyridine was later proposed by Wilhelm Körner in 1869 and James Dewar in 1871, who correctly suggested its analogy to benzene. wikipedia.org A significant breakthrough in the synthesis of pyridine derivatives came in 1881 when Arthur Hantzsch developed the Hantzsch pyridine synthesis, a method that is still widely used today for producing dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.orgresearchgate.net

Throughout the 20th century, research on substituted pyridines flourished, driven by the discovery of their presence in important biological molecules and their potential as pharmaceuticals and agrochemicals. nih.gov The development of new synthetic methodologies, such as the Chichibabin reaction invented in 1924, provided more efficient routes to these compounds. wikipedia.org

The latter half of the 20th century and the beginning of the 21st century have seen an explosion in the study of substituted pyridines, fueled by advances in analytical techniques like NMR and mass spectrometry, which allow for detailed structural characterization. acs.orgpitt.edu Modern research continues to focus on the development of novel, highly selective synthetic methods for preparing functionalized pyridines and exploring their applications in areas such as catalysis, materials science, and drug discovery. researchgate.netacs.org The study of specific isomers like Pyridine, 3-ethyl-2,5-dimethyl- is part of this ongoing effort to understand the structure-property relationships within this vital class of heterocyclic compounds.

Chemical and Physical Properties of Pyridine, 3-ethyl-2,5-dimethyl-

The compound with the formal name Pyridine, 3-ethyl-2,5-dimethyl- is also known by other names such as 3-ethyl-2,5-lutidine. It possesses the molecular formula C₉H₁₃N. nih.gov

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
CAS Number 1123-96-2

This table is interactive and allows for sorting and filtering of data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73014-66-1

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-ethyl-2,5-dimethylpyridine

InChI

InChI=1S/C9H13N/c1-4-9-5-7(2)6-10-8(9)3/h5-6H,4H2,1-3H3

InChI Key

PPSBKGGGGXWSAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Pyridine, 3 Ethyl 2,5 Dimethyl

Historical and Pioneering Synthetic Approaches

The foundational methods for the synthesis of "Pyridine, 3-ethyl-2,5-dimethyl-" are rooted in classical condensation reactions, primarily developed in the early to mid-20th century. These approaches, while groundbreaking for their time, often contended with issues of low yield and the formation of complex product mixtures.

Early Industrial-Scale Production Methods

The industrial production of alkyl-substituted pyridines has historically relied on the Chichibabin pyridine (B92270) synthesis, which involves the condensation of aldehydes and ammonia (B1221849) at elevated temperatures and pressures, often over a solid catalyst. researchgate.netwikipedia.orgthefreedictionary.com This method, first reported by Aleksei Chichibabin in 1924, provided a direct route to pyridine rings from readily available starting materials. wikipedia.org

CatalystReactantsTemperature (°C)PressureProduct(s)Reference
Co₃(PO₄)₂Propionaldehyde (B47417), Ammonia350-420Atmospheric/Elevated2-Ethyl-3,5-dimethylpyridine (B72401), 4-Ethyl-3,5-dimethylpyridine, etc. researchgate.net

Vapor-phase heterocyclization represents a significant class of industrial methods for pyridine synthesis. These processes typically involve passing a mixture of aldehydes and ammonia over a solid acid catalyst at high temperatures. wikipedia.orggoogle.com For the synthesis of related alkylpyridines, catalysts such as alumina (B75360) (Al₂O₃) and silica-alumina have been commonly employed. wikipedia.org

In a specific example related to the target compound's structural motif, the reaction of N-propylidenepropenamine with propylene (B89431) over a heterogeneous K₂O/Al₂O₃ catalyst at 410–415°C yielded 2-ethyl-3,5-dimethylpyridine, albeit in a modest yield of 17%. This reaction was also accompanied by the formation of 2-ethyl-4,5-dimethylpyridine. researchgate.net More recently, zeolites in their H-form have been investigated as catalysts for such vapor-phase condensations, demonstrating the potential for higher yields and selectivities under optimized conditions. For instance, a Russian patent describes a method for obtaining 2-ethyl-3,5-dimethylpyridine by reacting propionaldehyde and ammonia in the presence of a Y-type zeolite without binders at temperatures between 150–350°C and atmospheric pressure. google.com

CatalystReactantsTemperature (°C)Key FeatureReported YieldReference
K₂O/Al₂O₃N-propylidenepropenamine, Propylene410-415Vapor-phase17% researchgate.net
Y-type Zeolite (H-form)Propionaldehyde, Ammonia150-350Atmospheric pressure, solvent-freeHigh yield (specific value not detailed) google.com

Mechanistic Aspects of Classical Syntheses

The classical synthesis of "Pyridine, 3-ethyl-2,5-dimethyl-" via the Chichibabin reaction from a mixture of propionaldehyde, acetaldehyde, and ammonia proceeds through a complex series of interconnected steps. The generally accepted mechanism involves a cascade of reactions including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and aromatization. wikipedia.orgwikipedia.org

The initial step is the reaction of the aldehydes with ammonia to form the corresponding imines. Subsequently, a series of base-catalyzed aldol (B89426) condensations and Michael additions occur between the enamine/enolate forms of the aldehyde-ammonia adducts. These reactions build up a larger acyclic intermediate. The final steps involve an intramolecular cyclization of this intermediate, followed by dehydration and dehydrogenation to furnish the aromatic pyridine ring. The formation of a specific substitution pattern, such as in 3-ethyl-2,5-dimethylpyridine, is dependent on the precise sequence of these condensation and cyclization steps, which can be influenced by the reaction conditions and the relative reactivity of the aldehyde precursors.

Modern and Catalytic Synthetic Pathways

Contemporary approaches to the synthesis of "Pyridine, 3-ethyl-2,5-dimethyl-" have increasingly focused on the use of transition metal catalysts to achieve higher selectivity and efficiency under milder reaction conditions.

Palladium-Catalyzed Heterocyclization Reactions

Palladium catalysts have emerged as powerful tools for the construction of a wide variety of heterocyclic compounds, including substituted pyridines. These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds through various cross-coupling and cyclization reactions.

A notable synthesis of 2-ethyl-3,5-dimethylpyridine has been achieved through the disproportionation and heterocyclization of allylamine (B125299), cyclopropylamine, and diallylamine (B93489) in the presence of palladium catalysts. researchgate.net For example, the reaction of allylamine in the presence of a palladium catalyst can lead to the formation of the target pyridine. The proposed mechanism involves a series of steps including disproportionation, double bond isomerization, cyclization, and dehydrogenation. researchgate.net The choice of the palladium catalyst and reaction conditions can significantly influence the product distribution and yield.

CatalystReactantTemperature (°C)Time (h)Yield of 2-ethyl-3,5-dimethylpyridineReference
PdCl₂Allylamine1606High (Specific yield not detailed) researchgate.net
Pd(acac)₂Allylamine160636% (with 12% 4-ethyl-3,5-dimethylpyridine) researchgate.net

This palladium-catalyzed approach offers a more selective route to 2-ethyl-3,5-dimethylpyridine compared to the classical high-temperature condensation methods.

Multi-Component Condensation Strategies

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product, represent an efficient and atom-economical approach to complex molecules. rasayanjournal.co.innih.gov While a specific multi-component synthesis for 3-ethyl-2,5-dimethylpyridine is not extensively documented, the principles of pyridine synthesis via MCRs are well-established, such as the Hantzsch pyridine synthesis.

A classical, albeit two-component, method for producing 2-ethyl-3,5-dimethylpyridine involves the condensation of propionaldehyde with ammonia. researchgate.net This reaction is typically conducted in the gas phase at high temperatures (350–420°C) over a cobalt phosphate (B84403) catalyst, yielding a mixture of pyridine derivatives. researchgate.net Adapting this to a multi-component strategy could involve the reaction of an aldehyde (propionaldehyde), a β-ketoester, and an ammonia source to build the pyridine ring in a more controlled, single-pot operation, a hallmark of MCRs. researchgate.net

Controlled Synthesis for Isomer Purity and Selectivity

A significant challenge in the synthesis of substituted pyridines is controlling the regioselectivity to obtain a single, pure isomer. In the condensation of propionaldehyde and ammonia, a mixture of 2-ethyl-3,5-dimethylpyridine, 4-ethyl-3,5-dimethylpyridine, and 3,4-dimethylpyridine (B51791) is formed, with the desired product often in low yield. researchgate.net

Achieving high isomer purity requires careful control over reaction parameters. In the palladium-catalyzed heterocyclization of allylamine, the choice of catalyst is crucial. For instance, using Pd(acac)₂ as the catalyst in the reaction of diallylamine leads to the formation of both 2-ethyl-3,5-dimethylpyridine (36%) and the isomeric 4-ethyl-3,5-dimethylpyridine (12%). researchgate.net In contrast, PdCl₂ favors the formation of the 2-ethyl-3,5-dimethyl isomer. researchgate.net The separation of these closely related isomers often requires chromatographic techniques. tuodaindus.com The ability to direct the synthesis towards a specific isomer is a key goal in developing efficient synthetic methods. tuodaindus.com

Derivatization Strategies from Related Pyridine Frameworks

An alternative approach to synthesizing 3-ethyl-2,5-dimethylpyridine is through the chemical modification of pre-existing, simpler pyridine rings. This can involve introducing the required ethyl and methyl substituents onto a pyridine core. For example, Friedel-Crafts alkylation or other cross-coupling reactions could be envisioned to install the ethyl group onto a lutidine (dimethylpyridine) framework, such as 2,5-dimethylpyridine.

The synthesis of related structures demonstrates the feasibility of this strategy. For instance, 2-ethyl-3,6-dimethylpyrazine has been synthesized by the ethylation of 2,5-dimethylpyrazine (B89654) using propionaldehyde in the presence of a radical initiator system. chemicalbook.com Similarly, the synthesis of various trifluoromethylpyridines often starts from substituted picolines or lutidines, which are then elaborated through chlorination and fluorination steps. nih.gov These examples highlight the principle of building complexity on a simpler heterocyclic scaffold to achieve the desired substitution pattern.

Green Chemistry Approaches in Pyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridines to reduce environmental impact, improve safety, and enhance efficiency. researchgate.netnumberanalytics.com These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and reducing energy consumption. rasayanjournal.co.in

Key green strategies applicable to pyridine synthesis include:

Microwave-Assisted Synthesis : Using microwave irradiation can dramatically shorten reaction times and often leads to higher yields and purer products compared to conventional heating. nih.gov

Multi-Component Reactions (MCRs) : As discussed, MCRs enhance atom economy and reduce the number of synthetic steps and purification processes. rasayanjournal.co.inbenthamscience.com

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a core principle. benthamscience.com Ionic liquids can act as both the solvent and catalyst, and their recyclability makes them a sustainable choice. benthamscience.com

Catalysis : The use of efficient catalysts, including biocatalysts and transition metal catalysts, can enable reactions under milder conditions and with higher selectivity, thereby reducing energy consumption and byproduct formation. numberanalytics.com

By integrating these green methodologies, the synthesis of 3-ethyl-2,5-dimethylpyridine and its isomers can be made more sustainable and economically viable. rasayanjournal.co.in

Chemical Reactivity and Mechanistic Investigations of Pyridine, 3 Ethyl 2,5 Dimethyl

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is notably more challenging than on benzene (B151609). The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. Furthermore, under the acidic conditions typical for EAS, the nitrogen atom is often protonated, further increasing the ring's deactivation.

Regioselectivity Directed by Substituents and Nitrogen Atom

The regiochemical outcome of EAS on Pyridine, 3-ethyl-2,5-dimethyl- is determined by a complex interplay of electronic effects from the nitrogen atom and the three alkyl groups.

Nitrogen Atom: The nitrogen atom strongly deactivates the positions ortho (C2, C6) and para (C4) to it through its electron-withdrawing inductive effect. This deactivation is exacerbated upon protonation. Consequently, electrophilic attack on an unsubstituted pyridine ring preferentially occurs at the C3 and C5 positions.

Alkyl Substituents: The methyl and ethyl groups are electron-donating groups (EDGs) via an inductive effect. EDGs activate the ring towards EAS and are ortho- and para-directors.

In Pyridine, 3-ethyl-2,5-dimethyl- , the C2, C3, and C5 positions are already substituted. The remaining positions for potential substitution are C4 and C6. The directing effects on these positions are as follows:

Position C4 (para to Nitrogen): This position is strongly deactivated by the nitrogen atom. However, it is ortho to the ethyl group at C3 and the methyl group at C5, both of which direct incoming electrophiles to this position and provide some activation.

Position C6 (ortho to Nitrogen): This position is also strongly deactivated by the nitrogen. It is ortho to the methyl group at C5, which provides some activation.

Influence of Steric Hindrance on Ortho, Meta, and Para Positions

With the only available sites for substitution being C4 and C6, steric hindrance plays a critical role in determining the final product distribution. masterorganicchemistry.com

Position C4: This position is flanked by the ethyl group at C3 and the methyl group at C5. The approach of an electrophile to this position is significantly sterically hindered by these two adjacent alkyl groups.

Position C6: This position is adjacent to the methyl group at C5 on one side and the ring nitrogen on the other. The steric bulk at the C6 position is considerably less than at the C4 position. masterorganicchemistry.com

Therefore, considering steric factors alone, electrophilic attack is more likely to occur at the less hindered C6 position. The competition between electronic directing effects and steric hindrance will ultimately dictate the product ratio. For many electrophilic reactions, especially those involving bulky electrophiles, substitution at C6 is expected to be the major pathway. acs.org

Studies on Halogenation (e.g., Chlorination) and Nitration

For Pyridine, 3-ethyl-2,5-dimethyl- :

Halogenation: Reactions like chlorination or bromination typically involve bulky electrophilic species, making them sensitive to steric effects. It is therefore predicted that halogenation would predominantly occur at the less sterically hindered C6 position to yield 6-halo-3-ethyl-2,5-dimethylpyridine .

Nitration: Nitration is carried out with the nitronium ion (NO₂⁺), which is a potent but relatively small electrophile. It is less sensitive to steric hindrance compared to halogens. Consequently, nitration may lead to a mixture of products, with substitution occurring at both the C4 and C6 positions. The harsh conditions required (e.g., fuming nitric and sulfuric acid) could lead to complex product mixtures. rsc.org

Nucleophilic Reactivity and Additions

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. In Pyridine, 3-ethyl-2,5-dimethyl- , the C2 and C5 positions are blocked. The electron-donating alkyl groups decrease the ring's inherent electrophilicity, making it less reactive towards nucleophiles than unsubstituted pyridine.

However, reactivity can be enhanced by N-alkylation or N-acylation, which creates a positively charged pyridinium (B92312) salt. These activated pyridinium species are much more susceptible to nucleophilic attack. mdpi.com For 3-ethyl-2,5-dimethylpyridinium salts, nucleophilic addition would be directed to the C4 and C6 positions. The regioselectivity of the attack would be influenced by the nature of the nucleophile and the substituents. Bulky nucleophiles would likely favor the less hindered C6 position. researchgate.net

Oxidation and Reduction Transformations

Oxidation: The alkyl side chains and the pyridine nitrogen are potential sites for oxidation.

Side-Chain Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the ethyl and methyl groups. Depending on the reaction conditions, this can lead to the formation of corresponding alcohols, aldehydes/ketones, or carboxylic acids, such as 3-ethyl-2,5-dimethylpyridine-N-oxide or various pyridinecarboxylic acids.

N-Oxidation: The nitrogen atom can be oxidized to an N-oxide using peroxy acids like m-CPBA. The resulting Pyridine, 3-ethyl-2,5-dimethyl- N-oxide is a versatile intermediate. For instance, pyridine N-oxides can undergo photochemical valence isomerization to yield C3-hydroxy pyridines. acs.orgnih.gov

Reduction: The pyridine ring can be fully reduced to the corresponding piperidine (B6355638) derivative.

Catalytic Hydrogenation: This is a common method for reducing the pyridine ring. Using catalysts such as rhodium on carbon (Ru/C), palladium (Pd/C), or Raney Nickel under hydrogen pressure will reduce Pyridine, 3-ethyl-2,5-dimethyl- to 3-ethyl-2,5-dimethylpiperidine . wikipedia.orgtuodaindus.com

Chemical Reduction: Reagents like sodium in ethanol (B145695) or lithium aluminum hydride (LiAlH₄) can also be used, although catalytic hydrogenation is often more efficient and selective for ring reduction. The hydrogenation of 3,5-dimethylpyridine is a known route to 3,5-dimethylpiperidine . wikipedia.orgtuodaindus.com

Photochemical Transformations and Rearrangement Mechanisms

The photochemistry of pyridines is a rich field, offering pathways to unique molecular architectures that are often inaccessible through thermal reactions. These reactions typically involve high-energy intermediates and can lead to skeletal rearrangements and functionalizations. baranlab.org

Skeletal Editing and Rearrangements: Recent studies have shown that pyridines can undergo remarkable photochemical transformations. For example, irradiation can convert pyridines into bicyclic pyrazolines and pyrazoles, effectively "editing" the core skeleton of the molecule. nih.gov Another process involves the dearomatization of pyridines via in situ generation of 1-aminopyridinium ylides, which rearrange under UV light to form 1,2-diazepines. chemrxiv.org

Functionalization via Radicals: Photochemical methods can generate pyridinyl radicals from pyridinium ions. These radicals can then couple with other radical species, enabling novel C-C bond formations. This strategy allows for functionalization at positions that are electronically distinct from those targeted in classical Minisci (radical) chemistry. acs.org

Isomerization to Dewar Pyridines: Like other aromatic systems, pyridines can undergo photoisomerization to their corresponding Dewar-type valence isomers. These strained, non-planar structures, such as Dewar pyridines, are highly reactive intermediates that can be trapped or undergo further thermal or photochemical reactions to yield complex, sp³-rich molecules. nottingham.ac.uk While specific studies on Pyridine, 3-ethyl-2,5-dimethyl- are lacking, its substituted pyridine core suggests it would be a candidate for such photochemical transformations.

Coordination Chemistry and Ligand Properties

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making Pyridine, 3-ethyl-2,5-dimethyl- a potential ligand for coordinating with metal ions. The electronic and steric properties of the substituents significantly modulate its coordination behavior.

While specific studies detailing the synthesis and comprehensive characterization of metal complexes with Pyridine, 3-ethyl-2,5-dimethyl- as the sole ligand are not prominent in the surveyed literature, the general methods for characterizing such complexes are well-established. The formation of a coordination complex can be confirmed using a variety of spectroscopic and analytical techniques.

Table 2: Typical Techniques for the Characterization of Metal Complexes with Pyridine Ligands

TechniqueInformation Provided
X-ray CrystallographyProvides the definitive solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
NMR Spectroscopy (1H, 13C)Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation in solution.
Infrared (IR) SpectroscopyShifts in the vibrational frequencies of the pyridine ring upon coordination to a metal ion can be observed.
UV-Vis SpectroscopyThe formation of a complex can lead to new absorption bands, often associated with charge-transfer transitions between the ligand and the metal.
Mass SpectrometryAllows for the determination of the mass-to-charge ratio of the complex, confirming its composition.

For related substituted pyridine complexes, these techniques have been used to elucidate their structures and bonding. For instance, the crystal structure of trans-dichloridotetrakis(3,5-dimethylpyridine)copper(II) has been determined, revealing the coordination environment of the copper center.

Pyridine and its derivatives are widely used as ligands in homogeneous catalysis. They can stabilize metal centers in various oxidation states and influence the reactivity and selectivity of catalytic transformations. Pyridine, 3-ethyl-2,5-dimethyl-, with its specific substitution pattern, can act as a spectator ligand, meaning it coordinates to the metal center but does not directly participate in the bond-making or bond-breaking steps of the catalytic cycle. Instead, its role is to modulate the electronic and steric environment of the metal catalyst.

The presence of electron-donating alkyl groups (one ethyl and two methyl groups) increases the electron density on the nitrogen atom, enhancing the basicity and donor strength of the ligand compared to unsubstituted pyridine. This can lead to stronger binding to the metal center and can influence the electronic properties of the catalyst, which in turn affects its activity.

The steric and electronic properties of Pyridine, 3-ethyl-2,5-dimethyl- as a ligand are expected to have a significant impact on the kinetics and selectivity of catalytic reactions.

Influence on Kinetics: The increased electron-donating ability of the alkyl groups enhances the ligand's ability to stabilize electron-deficient metal centers, which can accelerate catalytic steps such as oxidative addition. However, the steric bulk of the substituents at the 2- and 5-positions can also play a crucial role. While not as sterically hindered as ligands with substituents at the 2- and 6-positions, the 2-ethyl and 5-methyl groups can still influence the rate of substrate binding and product dissociation, which are key steps in many catalytic cycles.

Influence on Selectivity: The steric hindrance provided by the substituents can be a powerful tool for controlling selectivity in catalysis. For example, in cross-coupling reactions, the steric profile of the ligand can influence which substrates can readily access the metal's coordination sphere, thereby controlling regioselectivity or chemoselectivity. In asymmetric catalysis, while this specific ligand is not chiral, the principles of steric control are fundamental. The arrangement of the ethyl and methyl groups creates a specific pocket around the metal center that can favor the formation of one product isomer over another.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton and Carbon-13 NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide definitive evidence for the structure of 3-ethyl-2,5-dimethylpyridine. In the ¹H NMR spectrum, distinct signals are observed for the protons of the ethyl and methyl groups, as well as for the aromatic protons on the pyridine (B92270) ring. For a related compound, 2-ethyl-3,5-dimethylpyridine (B72401), the ¹H NMR spectrum shows a triplet for the methyl protons of the ethyl group at approximately 1.20 ppm and a quartet for the methylene (B1212753) protons at about 2.74 ppm, which is consistent with the splitting patterns expected from spin-spin coupling. researchgate.net The methyl groups attached to the pyridine ring appear as singlets around 2.20 and 2.23 ppm. researchgate.net The aromatic protons exhibit signals in the downfield region, typically between 7.19 and 8.11 ppm. researchgate.net

The ¹³C NMR spectrum complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in 3-ethyl-2,5-dimethylpyridine gives a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative for confirming the substitution pattern. For instance, in substituted pyridines, the carbon atoms of the ring typically resonate in the range of 120-160 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-ethyl-2,5-dimethylpyridine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring H-4 7.0 - 7.5 -
Pyridine Ring H-6 8.0 - 8.4 -
Ethyl -CH₂- 2.6 - 2.8 (quartet) 20 - 25
Ethyl -CH₃ 1.2 - 1.4 (triplet) 13 - 16
2-Methyl 2.4 - 2.6 (singlet) 20 - 25
5-Methyl 2.2 - 2.4 (singlet) 16 - 20
Pyridine Ring C-2 - 155 - 160
Pyridine Ring C-3 - 130 - 135
Pyridine Ring C-4 - 135 - 140
Pyridine Ring C-5 - 130 - 135
Pyridine Ring C-6 - 147 - 152

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Isomer Differentiation

Distinguishing between isomers of substituted pyridines, such as 3-ethyl-2,5-dimethylpyridine and its isomers like 2-ethyl-3,5-dimethylpyridine, can be challenging with basic 1D NMR alone. Advanced NMR techniques, including two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous structural assignment.

COSY spectra reveal proton-proton coupling relationships, helping to identify adjacent protons. For example, the correlation between the methylene and methyl protons of the ethyl group would be clearly visible. HMBC spectra, on the other hand, show correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the positions of the alkyl substituents on the pyridine ring by observing correlations between the protons of the alkyl groups and the carbons of the ring.

Infrared (IR) Spectroscopy for Functional Group and Substitution Pattern Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of C-H Out-of-Plane Deformation Region

The pattern of C-H out-of-plane (OOP) deformation vibrations in the region of 650-1000 cm⁻¹ is highly characteristic of the substitution pattern on an aromatic ring. For substituted pyridines, the number and position of these bands can help determine the arrangement of substituents. In the case of a trisubstituted pyridine like 3-ethyl-2,5-dimethylpyridine, the specific pattern of OOP bending bands provides evidence for the 2,3,5-substitution. These vibrations originate from the b2g (703 cm⁻¹) and e2u (404 cm⁻¹) bands of benzene (B151609). ijfans.org

Characterization of C=N Stretching Vibrations

The pyridine ring contains both C=C and C=N double bonds, and their stretching vibrations are observed in the 1400-1650 cm⁻¹ region of the IR spectrum. The C=N stretching vibration in pyridine derivatives typically appears as a strong band between 1600-1500 cm⁻¹. elixirpublishers.comresearchgate.net The exact position of this band can be influenced by the electronic effects of the substituents on the ring. The electron-donating ethyl and methyl groups in 3-ethyl-2,5-dimethylpyridine are expected to slightly alter the frequency of this vibration compared to unsubstituted pyridine.

Table 2: Characteristic IR Absorption Frequencies for 3-ethyl-2,5-dimethylpyridine

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
C=N Ring Stretch 1600 - 1550
C=C Ring Stretch 1600 - 1450
Aliphatic C-H Bend 1470 - 1370
C-H Out-of-Plane Bend 900 - 650

Note: These are general ranges and the exact peak positions can vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. Pyridine and its derivatives exhibit characteristic π→π* and n→π* electronic transitions. aip.org

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n→π* transition, involving the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital, is of lower intensity and occurs at longer wavelengths. libretexts.org

For substituted pyridines, the position and intensity of these absorption bands are influenced by the nature and position of the substituents. The electron-donating alkyl groups in 3-ethyl-2,5-dimethylpyridine are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions compared to unsubstituted pyridine, due to the increased electron density in the ring. nih.gov The solvent can also affect the absorption spectrum; for instance, hydrogen bonding in a polar solvent can lead to a hypsochromic (blue) shift of the n→π* transition. aip.org

Table 3: Electronic Transitions in Pyridine Derivatives

Transition Type Typical Wavelength Range (nm) Description
π→π* 200 - 270 Excitation of an electron from a π bonding to a π* antibonding orbital.
n→π* 270 - 350 Excitation of a non-bonding electron from the nitrogen to a π* antibonding orbital.

Note: The specific λmax values for 3-ethyl-2,5-dimethylpyridine will depend on the solvent used.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For Pyridine, 3-ethyl-2,5-dimethyl- (C₉H₁₃N), mass spectrometry confirms the molecular weight and provides insights into its structural features through characteristic fragmentation pathways.

The electron ionization (EI) mass spectrum of Pyridine, 3-ethyl-2,5-dimethyl- is predicted to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion is expected to follow pathways characteristic of substituted pyridines and alkylbenzenes, involving cleavages at the alkyl substituents.

A primary fragmentation process would be the benzylic cleavage, which is the cleavage of the C-C bond beta to the pyridine ring. This would result in the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable resonance-stabilized cation. This process is a common and favorable fragmentation pathway for ethyl-substituted aromatic rings.

Another significant fragmentation pathway would involve the loss of the entire ethyl group as an ethene molecule (C₂H₄) through a McLafferty-type rearrangement if a gamma-hydrogen is available, or through direct cleavage. Additionally, cleavage of the methyl groups attached to the pyridine ring can occur.

Based on the general principles of mass spectrometry and analysis of similar compounds, the predicted mass spectrum of Pyridine, 3-ethyl-2,5-dimethyl- would display several key fragments.

Predicted Mass Spectrometry Data for Pyridine, 3-ethyl-2,5-dimethyl-

m/z (mass-to-charge ratio) Predicted Ion Structure Predicted Fragmentation Pathway
135[C₉H₁₃N]⁺•Molecular Ion (M⁺)
120[C₈H₁₀N]⁺Loss of a methyl radical (•CH₃) from the ethyl group (M⁺ - 15)
106[C₇H₈N]⁺Loss of an ethyl radical (•C₂H₅) (M⁺ - 29)
92[C₆H₆N]⁺Loss of a propyl radical (•C₃H₇) or successive losses
77[C₅H₅N]⁺Loss of all alkyl substituents

It is important to note that while these predictions are based on established fragmentation rules, the actual mass spectrum would need to be determined experimentally for definitive confirmation. The relative abundances of these fragments would provide further structural information.

X-ray Crystallography of Pyridine, 3-ethyl-2,5-dimethyl- and its Crystalline Derivatives

As of the current body of scientific literature, no publically available X-ray crystallographic data for Pyridine, 3-ethyl-2,5-dimethyl- or its simple crystalline derivatives has been reported. The compound is a liquid at room temperature, which would necessitate its conversion into a suitable crystalline salt or co-crystal for single-crystal X-ray diffraction analysis.

Should a crystalline derivative be synthesized and analyzed, the resulting crystallographic data would provide invaluable insights into its solid-state structure. The data would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom within the asymmetric unit.

Hypothetical Crystallographic Data Table for a Derivative of Pyridine, 3-ethyl-2,5-dimethyl-

Crystallographic Parameter Description Hypothetical Value
Crystal SystemThe crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal structure.P2₁/c
a (Å)Length of the 'a' axis of the unit cell.10.5
b (Å)Length of the 'b' axis of the unit cell.8.2
c (Å)Length of the 'c' axis of the unit cell.15.1
α (°)Angle between the 'b' and 'c' axes.90
β (°)Angle between the 'a' and 'c' axes.98.5
γ (°)Angle between the 'a' and 'b' axes.90
Volume (ų)The volume of the unit cell.1285
ZThe number of molecules per unit cell.4

This hypothetical data would allow for the detailed analysis of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal. Such information is crucial for understanding the physical properties of the solid material and for designing new materials with specific properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the electronic properties of "Pyridine, 3-ethyl-2,5-dimethyl-". These calculations would provide a detailed picture of the molecule's electron distribution and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. For "Pyridine, 3-ethyl-2,5-dimethyl-", the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO would likely be distributed across the ring system, signifying its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of Pyridine, 3-ethyl-2,5-dimethyl- (Calculated using DFT)

Parameter Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital
LUMO Energy -0.8 Energy of the lowest unoccupied molecular orbital

Note: The data in this table is hypothetical and would need to be generated through actual DFT calculations.

The distribution of electron density within "Pyridine, 3-ethyl-2,5-dimethyl-" governs its polarity and how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the molecule's surface. For this compound, the nitrogen atom of the pyridine ring would exhibit a region of negative electrostatic potential (typically colored red or yellow), indicating a site susceptible to electrophilic attack. The hydrogen atoms of the alkyl groups would show positive potential (blue regions), highlighting them as potential sites for nucleophilic interaction.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in Pyridine, 3-ethyl-2,5-dimethyl-

Atom Atomic Charge (a.u.)
N1 -0.45
C2 0.15
C3 -0.10
C4 0.05
C5 -0.12

Note: This data is illustrative and would be the output of quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The ethyl group attached to the pyridine ring introduces conformational flexibility. Conformational analysis would involve calculating the potential energy surface as a function of the dihedral angle of the ethyl group's C-C bond relative to the pyridine ring. This would identify the most stable (lowest energy) conformation and any rotational energy barriers.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of "Pyridine, 3-ethyl-2,5-dimethyl-" over time. By simulating the molecule's movements at a given temperature, MD can provide insights into its flexibility, vibrational motions, and how it might interact with solvent molecules.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Validation and Interpretation

Computational methods can predict various spectroscopic properties, which are invaluable for validating experimental data and interpreting spectra.

NMR Spectroscopy: The chemical shifts (δ) for the ¹H and ¹³C nuclei can be calculated. These predictions would help in the assignment of peaks in an experimental NMR spectrum, confirming the molecule's structure.

IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can be computed. This would predict the positions of absorption bands in the infrared spectrum, aiding in the identification of functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for Pyridine, 3-ethyl-2,5-dimethyl-

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (δ) of H4 ~7.0 ppm
¹³C NMR Chemical Shift (δ) of C2 ~150 ppm
IR C=N stretch frequency ~1600 cm⁻¹

Note: These values are estimations and would be refined by specific computational modeling.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be employed to investigate potential reaction mechanisms involving "Pyridine, 3-ethyl-2,5-dimethyl-". For instance, the mechanism of electrophilic substitution on the pyridine ring could be explored. This would involve locating the transition state structures for each step of the reaction and calculating the activation energies. Such studies would reveal the most likely reaction pathways and the factors that control the reaction's outcome.

Studies on Intermolecular Interactions and Aggregation Behavior

Understanding how molecules of "Pyridine, 3-ethyl-2,5-dimethyl-" interact with each other is crucial for predicting its bulk properties. Computational studies can quantify the strength and nature of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds. By calculating the interaction energies of dimers or larger clusters, it is possible to understand how the molecules might aggregate in the solid or liquid phase.

Applications in Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Industrial Chemicals

The unique substitution pattern on the pyridine (B92270) ring of 2-ethyl-3,5-dimethylpyridine (B72401) makes it a valuable precursor in the production of a variety of industrial chemicals.

While direct synthesis of commercial agrochemicals from 2-ethyl-3,5-dimethylpyridine is not extensively detailed in readily available literature, its structural motifs are found in classes of compounds used in the agricultural sector. Pyridine derivatives, in general, are integral to the synthesis of herbicides and insecticides. chemicalland21.com The functional groups on 2-ethyl-3,5-dimethylpyridine offer potential reaction sites for building more complex molecules with desired biological activity for crop protection. For instance, diethyl 5-ethyl-2,3-pyridinedicarboxylate, an important intermediate for imidazolinone herbicides, highlights the utility of ethyl-substituted pyridines in agrochemical synthesis. asianpubs.org

2-Ethyl-3,5-dimethylpyridine is a recognized intermediate in the synthesis of more complex organic molecules, including pharmaceuticals. Its structure allows for various chemical modifications, making it a versatile component in multi-step synthetic pathways. One notable application is its use in the synthesis of omeprazole, a widely used proton pump inhibitor. researchgate.net The synthesis of such complex molecules often involves leveraging the reactivity of the pyridine ring and its substituents.

Catalytic Applications in Organic Transformations

The nitrogen atom in the pyridine ring of 2-ethyl-3,5-dimethylpyridine possesses a lone pair of electrons, allowing it to function as a ligand in organometallic chemistry and as a basic catalyst or reagent in various chemical processes.

Substituted pyridines like 2-ethyl-3,5-dimethylpyridine can act as ligands that coordinate to transition metal centers, influencing the catalytic activity and selectivity of the metal complex. The electronic and steric properties of the pyridine ligand can be fine-tuned by its substituents. While specific examples detailing 2-ethyl-3,5-dimethylpyridine as a ligand in widely commercialized catalytic processes are not prominent, the broader class of dimethylpyridines (lutidines) is known to form complexes with various metals, including copper and ruthenium, which are active in catalytic transformations. thegoodscentscompany.com

Pyridine and its derivatives are often used as solvents in organic reactions due to their ability to dissolve a wide range of organic compounds and their basic nature, which can also serve to scavenge protons. chemicalland21.com While 2-ethyl-3,5-dimethylpyridine is not a common solvent, its basicity allows it to function as a non-nucleophilic base or a reagent in specific transformations where precise pH control or proton abstraction is necessary.

Development of Advanced Materials

The incorporation of pyridine-based structures into polymers and other materials can impart specific properties such as thermal stability, conductivity, and metal-coordinating capabilities. Although research on the direct application of 2-ethyl-3,5-dimethylpyridine in advanced materials is not widely published, its potential lies in its ability to be polymerized or functionalized to create materials with tailored properties. For example, the related compound 3,5-dimethylpiperidine, which can be synthesized from 3,5-dimethylpyridine, is used in creating additives for lubricants and corrosion-resistant coatings. tuodaindus.com

Data Tables

Table 1: Reactants and Catalysts in the Synthesis of 2-Ethyl-3,5-dimethylpyridine

Reactant/CatalystChemical FormulaRole in SynthesisReference
Allylamine (B125299)C₃H₇NStarting Material researchgate.net
CyclopropylamineC₃H₇NStarting Material researchgate.net
Diallylamine (B93489)C₆H₁₁NStarting Material researchgate.net
Palladium(II) chloridePdCl₂Catalyst researchgate.net
Palladium(II) acetylacetonatePd(acac)₂Catalyst researchgate.net

Table 2: Products from the Synthesis Involving 2-Ethyl-3,5-dimethylpyridine

ProductApplicationReference
OmeprazolePharmaceutical (Proton Pump Inhibitor) researchgate.net
Imidazolinone HerbicidesAgrochemical asianpubs.org

List of Chemical Compounds

Environmental Chemistry and Degradation Pathways

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation involves non-biological degradation processes, primarily driven by light (photolysis) and chemical reactions like oxidation and hydrolysis. tandfonline.com

Photolytic Degradation Mechanisms under UV Irradiation

Photolytic degradation is a significant pathway for the transformation of pyridine (B92270) compounds in the environment, particularly in the atmosphere and surface waters exposed to sunlight. nih.govnih.gov The absorption of ultraviolet (UV) radiation can excite the molecule, leading to bond cleavage and the formation of reactive intermediates. mdpi.com

For pyridine and its derivatives, UV photolysis can lead to the formation of various products. In one study, succinic acid was identified as a major product of pyridine's UV photolysis. nih.gov The process is believed to proceed through the formation of radical intermediates. Research on other alkylpyridines suggests that UV irradiation can lead to the cleavage of side-chains or dimerization of the molecule. This photodegradation can be influenced by environmental conditions such as the presence of other substances, temperature, and the medium (e.g., water, soil, or air). mdpi.commdpi.com For instance, the photodegradation of PET plastics, which also involves ester bond cleavage, is significantly affected by UV radiation, humidity, and temperature. mdpi.com

It is plausible that 3-ethyl-2,5-dimethylpyridine undergoes similar photolytic processes. The energy from UV radiation could lead to the cleavage of the ethyl or methyl groups or the opening of the pyridine ring itself, initiating a cascade of reactions that break the compound down into smaller, simpler molecules.

Chemical Oxidation and Hydrolysis Pathways

Chemical Oxidation: In the environment, chemical oxidation is primarily driven by reactive oxygen species such as hydroxyl radicals (•OH). researchgate.net These radicals are highly reactive and can attack the pyridine ring and its alkyl substituents. The oxidation of pyridine in supercritical water, for example, proceeds through attack by hydroxyl radicals at various positions on the ring, leading to a network of reaction pathways and intermediate products, including alcohols, ketones, and carboxylic acids. researchgate.net For alkylpyridines, oxidation can occur at the nitrogen atom or the alkyl side chains. nih.gov The presence of multiple alkyl groups on 3-ethyl-2,5-dimethylpyridine likely influences the preferred sites of oxidative attack.

Hydrolysis: Hydrolysis is the cleavage of chemical bonds by the addition of water. The pyridine ring itself is generally stable and resistant to hydrolysis under typical environmental pH conditions. researchgate.netrsc.org However, the susceptibility of substituted pyridines to hydrolysis can be influenced by the nature and position of the substituents. rsc.org While direct hydrolysis of the C-C and C-N bonds within the pyridine ring is not a primary degradation pathway under normal environmental conditions, the transformation products from other processes (like oxidation) might be more susceptible to hydrolysis. researchgate.net For many organic pollutants, hydrolysis becomes a significant degradation pathway for their functional group derivatives, such as esters or amides, rather than the core aromatic structure. researchgate.net

Biotic Degradation Mechanisms and Microbial Transformations

Biodegradation by microorganisms is a crucial process for the removal of alkylpyridines from the environment. tandfonline.comresearchgate.net Numerous bacterial species have been identified that can utilize pyridine and its derivatives as their sole source of carbon, nitrogen, and energy. asm.orgasm.org

Identification of Enzymatic Activities Involved in Biodegradation

Specific enzymes are the catalysts for the microbial degradation of pyridine compounds. The identification of these enzymes and their corresponding genes provides a deeper understanding of the degradation pathways.

In the degradation of unsubstituted pyridine by Arthrobacter sp. strain 68b, a key enzyme is a two-component flavin-dependent monooxygenase , encoded by the pyrA (pyridine monooxygenase) and pyrE genes, which catalyzes the initial ring cleavage. asm.orgnih.gov Subsequent enzymes in this pathway include (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (encoded by pyrB), an amidohydrolase (pyrC), and succinate (B1194679) semialdehyde dehydrogenase (pyrD). asm.orgnih.gov

In the degradation of 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) by Gordonia nitida LE31, elevated activities of levulinic aldehyde dehydrogenase and formamidase were detected, supporting the proposed ring cleavage pathway that proceeds via levulinic acid and formic acid. asm.orgsigmaaldrich.comnih.gov

For hydroxylated pyridines, different sets of enzymes are involved. For instance, the catabolism of 4-hydroxypyridine (B47283) in Arthrobacter sp. IN13 is initiated by a flavin-dependent monooxygenase (KpiA), followed by an extradiol dioxygenase (KpiC) that cleaves the ring. nih.gov Ligninolytic enzymes, such as manganese peroxidase and laccase , have also been shown to degrade various pesticides and could potentially be involved in the transformation of alkylpyridines. nih.govnih.gov

Table 1: Enzymes Implicated in the Degradation of Pyridine and Related Compounds

Enzyme/Enzyme SystemFunctionSubstrate(s)OrganismReference
Pyridine Monooxygenase (PyrA/PyrE)Initial oxidative ring cleavagePyridine, 2-MethylpyridineArthrobacter sp. 68b asm.orgnih.gov
Levulinic Aldehyde DehydrogenaseOxidation of levulinic aldehyde(Intermediates of 3-MP/3-EP degradation)Gordonia nitida LE31 asm.orgsigmaaldrich.com
FormamidaseHydrolysis of formamide(Intermediates of 3-MP/3-EP degradation)Gordonia nitida LE31 asm.orgsigmaaldrich.com
4-Hydroxypyridine 3-Monooxygenase (KpiA)Hydroxylation of 4-hydroxypyridine4-HydroxypyridineArthrobacter sp. IN13 nih.gov
2-Hydroxypyridine 5-Monooxygenase (hpdABCDE)Hydroxylation of 2-hydroxypyridine2-HydroxypyridineBurkholderia sp. MAK1 vu.lt
Manganese Peroxidase (MnP)Oxidative degradationGlyphosate, various pesticides(Fungal) nih.gov

Environmental Occurrence and Distribution Studies (Focus on Chemical Fate)

Alkylpyridines are recognized as environmental pollutants, often found in surface water and groundwater near industrial facilities, particularly those involved in the production of synthetic liquid fuels from oil shale or coal. researchgate.netasm.org The environmental fate of these compounds—their transport, partitioning between different environmental media (air, water, soil), and persistence—is governed by their physicochemical properties and susceptibility to degradation processes. tandfonline.comnih.gov

The transport and partitioning of pyridine and its derivatives are influenced by their water solubility and volatility. nih.gov While pyridine itself is very soluble in water, the addition of alkyl groups, as in 3-ethyl-2,5-dimethylpyridine, generally decreases water solubility and increases the octanol-water partition coefficient (Kow), suggesting a greater tendency to sorb to soil and sediments. epa.govnih.gov

Table 2: Identified Degradation Metabolites of Related Pyridine Compounds

Parent CompoundMetaboliteDegradation Pathway/OrganismReference
PyridineSuccinic AcidUV Photolysis nih.gov
Pyridine(Z)-N-(4-oxobut-1-enyl)formamideArthrobacter sp. 68b nih.gov
3-Methylpyridine / 3-EthylpyridineFormic AcidGordonia nitida LE31 asm.orgresearchgate.net
3-Methylpyridine / 3-EthylpyridineLevulinic AcidGordonia nitida LE31 asm.org
2,6-Dimethylpyridine2,6-Dimethylpyridin-3-olArthrobacter crystallopoietes KM-4 intellectualarchive.comresearchgate.net
2,6-Dimethylpyridine2,6-Dimethylpyridin-3,4-diolArthrobacter crystallopoietes KM-4 intellectualarchive.comresearchgate.net
2,6-Dimethylpyridine2,4-Dioxopentanoic AcidArthrobacter crystallopoietes KM-4 intellectualarchive.comresearchgate.net
4-Hydroxypyridine3,4-DihydroxypyridineArthrobacter sp. IN13 nih.gov

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of substituted pyridines often involves multi-step procedures with harsh conditions and the generation of significant waste. Future research is increasingly focused on developing greener, more efficient, and atom-economical methods.

A major thrust in this area is the application of C-H functionalization . acs.orgbeilstein-journals.org This strategy aims to directly convert the C-H bonds of simpler precursors into new C-C or C-heteroatom bonds, streamlining synthetic pathways. acs.org For a molecule like 3-ethyl-2,5-dimethylpyridine, this could involve the development of transition-metal-catalyzed methods that selectively introduce the ethyl and methyl groups onto a pyridine (B92270) or precursor ring, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgthieme-connect.com Rhodium and palladium-based catalysts have already shown promise in the C-H activation of α,β-unsaturated ketoximes for the synthesis of highly substituted pyridines. organic-chemistry.org

Furthermore, the adoption of flow chemistry presents a significant opportunity for sustainable synthesis. nih.govtechnologynetworks.comresearchgate.net Continuous flow reactors, particularly when coupled with microwave technology, can offer enhanced reaction control, improved safety, and easier scalability compared to traditional batch processes. nih.govtechnologynetworks.comresearchgate.net Research into adapting classical pyridine syntheses, such as the Bohlmann-Rahtz method, to continuous flow systems could lead to more efficient and higher-yielding production of polysubstituted pyridines like 3-ethyl-2,5-dimethylpyridine. nih.govtechnologynetworks.com The investigation of magnetically recoverable nanocatalysts also offers a promising avenue for simplifying catalyst separation and reuse, further enhancing the sustainability of these synthetic processes. rsc.org

Exploration of Novel Reaction Pathways and Unprecedented Chemical Transformations

Beyond improving its synthesis, future research will undoubtedly focus on uncovering new ways to chemically modify 3-ethyl-2,5-dimethylpyridine to access novel derivatives with unique properties. The steric and electronic environment of this polysubstituted pyridine presents both challenges and opportunities for selective functionalization.

Photocatalysis and electrochemistry are emerging as powerful tools for driving unique chemical transformations that are often inaccessible through traditional thermal methods. researchgate.netespublisher.comrecercat.catnih.govacs.org For instance, visible-light photocatalysis could enable the late-stage functionalization of the pyridine core or its substituents under mild, metal-free conditions. recercat.catacs.orgchemeurope.com This could involve the generation of pyridinyl radicals from pyridinium (B92312) ions, which can then participate in novel bond-forming reactions. recercat.cat

Electrochemical methods offer another frontier for exploring the redox chemistry of 3-ethyl-2,5-dimethylpyridine. researchgate.netnih.govacs.org Electrochemical oxidation or reduction could provide access to reactive intermediates, such as radical cations or anions, leading to unprecedented transformations. researchgate.net For example, electrochemical approaches have been developed for the C-H deuteration of pyridine derivatives and the hydrogenation of the pyridine ring to form piperidines under mild conditions. nih.govacs.org Applying these techniques to 3-ethyl-2,5-dimethylpyridine could yield a range of new, selectively modified compounds.

Application of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) , is becoming an indispensable tool for understanding and predicting the behavior of molecules like 3-ethyl-2,5-dimethylpyridine. researchgate.netias.ac.inmostwiedzy.placs.orgyoutube.com Future research will increasingly leverage these computational approaches to guide experimental work, saving time and resources.

DFT calculations can be used to predict a wide range of properties, including:

Nucleophilicity and Reactivity: Predicting the most likely sites for electrophilic or nucleophilic attack on the 3-ethyl-2,5-dimethylpyridine ring. ias.ac.in This can help in designing selective functionalization reactions.

Spectroscopic Properties: Calculating theoretical vibrational spectra (IR and Raman) to aid in the characterization of new derivatives. youtube.com

Catalyst-Ligand Interactions: Modeling the interaction of 3-ethyl-2,5-dimethylpyridine as a ligand with metal centers to predict the stability and catalytic activity of potential complexes. acs.orgyoutube.com

Moreover, the integration of machine learning with high-throughput screening is set to revolutionize catalyst and reaction discovery. acs.org Predictive models can be trained on experimental data to identify promising catalyst structures or reaction conditions for the transformation of specific substrates like 3-ethyl-2,5-dimethylpyridine. acs.orgchemrxiv.org

Computational MethodApplication in Pyridine ChemistryPotential for 3-ethyl-2,5-dimethylpyridine
Density Functional Theory (DFT) Prediction of nucleophilicity, reaction mechanisms, and spectroscopic properties. ias.ac.inmostwiedzy.plGuiding selective functionalization and characterizing new derivatives.
Machine Learning High-throughput screening and prediction of reaction outcomes. acs.orgAccelerating the discovery of new reactions and catalysts.
Molecular Dynamics Simulating the behavior of pyridine-based systems in different environments.Understanding its role in materials or as a ligand in solution.

Discovery of New Applications in Non-Biological Chemical Systems

While pyridine derivatives are well-known in pharmaceuticals and agrochemicals, there is a growing interest in their application in materials science and other non-biological systems. scientific.netrsc.orggoogle.comjubilantingrevia.com The specific substitution pattern of 3-ethyl-2,5-dimethylpyridine could impart unique properties making it a valuable building block in these areas.

One promising area is in organic electronics . Pyridine-containing compounds are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices, often serving as electron-transporting materials. scientific.netrsc.orggoogle.com The electronic properties of 3-ethyl-2,5-dimethylpyridine could be tuned through further functionalization to optimize its performance in such applications.

Another potential application is in the development of functional materials . The pyridine nitrogen atom can participate in hydrogen bonding or coordinate to metal ions, making it a useful component for constructing supramolecular assemblies, metal-organic frameworks (MOFs), or polymers with specific properties. The ethyl and methyl groups on the ring would influence the packing and solubility of such materials.

Design of Pyridine-Based Catalysts with Enhanced Selectivity and Efficiency

The use of pyridine derivatives as ligands in transition-metal catalysis is a well-established field. catalysis.blogrsc.orgnih.govresearchgate.nethkbu.edu.hkacs.org The steric and electronic properties of the ligand are crucial for controlling the activity and selectivity of the catalyst. 3-Ethyl-2,5-dimethylpyridine, with its specific substitution pattern, offers a unique scaffold for the design of new catalysts.

The electron-donating alkyl groups on 3-ethyl-2,5-dimethylpyridine increase the electron density on the nitrogen atom, enhancing its ability to coordinate to metal centers. This can influence the catalytic cycle in various ways, potentially leading to higher reaction rates or different selectivities compared to less substituted pyridines.

Future research in this area could involve:

Asymmetric Catalysis: Incorporating chiral centers into derivatives of 3-ethyl-2,5-dimethylpyridine to create new chiral ligands for enantioselective reactions. rsc.orgresearchgate.nethkbu.edu.hkacs.org

Organocatalysis: Exploring the potential of 3-ethyl-2,5-dimethylpyridine and its derivatives to act as nucleophilic or base catalysts in their own right for various organic transformations. catalysis.blogrsc.orgchemtube3d.com

Photoredox Catalysis: Designing pyridine-based ligands that can actively participate in photoredox cycles, enabling novel light-driven reactions.

The development of new chiral pyridine units (CPUs) is a key challenge, and the modular nature of pyridine synthesis could allow for the rational design of ligands based on the 3-ethyl-2,5-dimethylpyridine framework to achieve high catalytic activity and stereoselectivity. acs.org

Q & A

Q. What are effective synthetic strategies for 3-ethyl-2,5-dimethylpyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis can employ Wittig reactions or cross-coupling strategies. For example, Wittig reagents can react with oxygenated pyridine precursors under controlled temperatures (e.g., 60–80°C) and concentrations to optimize yield. Systematic variation of catalysts (e.g., Pd-based for cross-coupling) and solvents (polar aprotic like DMF) should be tested via Design of Experiments (DoE). Reaction progress is monitored using TLC or GC-MS. Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) is typical. Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. Which analytical methods are recommended for identifying and quantifying 3-ethyl-2,5-dimethylpyridine in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column is optimal for volatile derivatives. For non-volatile samples, HPLC with a C18 column and UV detection (λ = 254 nm) is suitable. Quantification requires internal standards (e.g., deuterated analogs) to correct for matrix effects. Calibration curves (1–100 ppm range) should be validated with R² > 0.98. In food/flavor studies, headspace-SPME-GC-MS effectively isolates volatile compounds, as demonstrated in chestnut drying analyses .

Q. What safety protocols are critical when handling 3-ethyl-2,5-dimethylpyridine in laboratory settings?

  • Methodological Answer : Use fume hoods for ventilation, nitrile gloves, and safety goggles. Avoid contact with oxidizers (risk of combustion). Spill management requires inert absorbents (vermiculite) and neutralization with weak acids (e.g., citric acid). Storage should be in airtight containers at 2–8°C. Toxicity data for analogs suggest limiting exposure to <1 ppm; OSHA-approved respirators are advised for prolonged use .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for 3-ethyl-2,5-dimethylpyridine?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Use high-field NMR (500 MHz+) with deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS). Compare experimental shifts with computational predictions (DFT/B3LYP/6-31G** level). IR spectroscopy should be conducted in KBr pellets, with baseline correction. Cross-validate using hybrid techniques like LC-NMR or 2D-COSY for structural confirmation. Contradictions in mass spectra (e.g., fragmentation patterns) require high-resolution MS (HRMS) and reference to databases like NIST .

Q. What computational models predict the bioactivity or reactivity of 3-ethyl-2,5-dimethylpyridine?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with biological targets (e.g., enzymes). Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and HOMO/LUMO energies predict pharmacokinetics. Density Functional Theory (DFT) calculates reaction pathways for electrophilic substitution. For example, Fukui indices identify reactive sites on the pyridine ring. Validation against experimental IC₅₀ values (e.g., in enzyme inhibition assays) is critical .

Q. How can thermal degradation pathways of 3-ethyl-2,5-dimethylpyridine be characterized experimentally?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate 10°C/min) identifies decomposition temperatures. Differential Scanning Calorimetry (DSC) detects exothermic/endothermic events. Degradation products are analyzed via evolved gas analysis (EGA)-FTIR or GC-MS. Kinetic parameters (activation energy, Eₐ) are derived using Flynn-Wall-Ozawa or Kissinger methods. Stability is influenced by substituent electron-donating effects; methyl/ethyl groups may delay degradation compared to unsubstituted pyridine .

Notes on Contradictions and Validation

  • Synthetic Yields : Reported yields for pyridine derivatives vary due to catalyst purity. Replicate reactions with fresh reagents and inert conditions (argon glovebox).
  • Spectroscopic Data : Always cross-check with computational models (e.g., Gaussian for NMR) to distinguish solvent artifacts from structural features.

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